molecular formula C11H22N2O4 B2909475 N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea CAS No. 93004-68-3

N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea

Cat. No.: B2909475
CAS No.: 93004-68-3
M. Wt: 246.307
InChI Key: GWAGANNDZFEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a urea moiety, and a bis(hydroxymethyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea typically involves the reaction of cyclohexylamine with a suitable urea derivative. One common method is the reaction of cyclohexylamine with N,N’-bis(hydroxymethyl)urea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl groups and urea moiety can form hydrogen bonds with various biomolecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • N,N’-Bis(hydroxymethyl)urea
  • N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea

Uniqueness

N-cyclohexyl-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea stands out due to its unique combination of a cyclohexyl group and a bis(hydroxymethyl)ethyl group This structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-cyclohexyl-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h9,14-16H,1-8H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAGANNDZFEDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.